molecular formula C15H11Cl2N3O2 B12041830 N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide

N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide

Cat. No.: B12041830
M. Wt: 336.2 g/mol
InChI Key: LCLOSBNQPAMFFG-GIJQJNRQSA-N
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Description

N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide (CID 6896338) is an oxamide derivative featuring a 3,4-dichlorophenyl group, a benzylideneamino moiety, and a fluorine substituent. Its molecular formula is C₁₅H₁₀Cl₂FN₃O₂, with a molecular weight of 354.12 g/mol .

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C15H11Cl2N3O2/c16-12-7-6-11(8-13(12)17)19-14(21)15(22)20-18-9-10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

LCLOSBNQPAMFFG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the condensation reaction between benzylideneamine and 3,4-dichlorophenyl oxamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Highlights :

  • The oxamide bridge in the target compound provides two hydrogen-bonding sites (N-H and C=O), unlike the single amide in propanil or urea in Linuron metabolites.
  • The 3,4-dichlorophenyl group is conserved across analogs but paired with diverse functional groups (e.g., acrylamide, urea, propanamide), influencing target specificity .

Analysis of Physicochemical Properties

Computed properties highlight critical differences (Table 1):

Property Target Compound N-benzyl-N'-(3-chlorophenyl)oxamide Propanil Compound 1f
Molecular Weight (g/mol) 354.12 288.73 218.08 457.20
XLogP3 ~3.5 (estimated) 2.9 3.1 5.8
Hydrogen Bond Donors 2 2 1 1
Topological Polar Surface Area (Ų) 58.2 58.2 46.2 78.3
  • The target compound’s higher molecular weight and fluorine substituent increase lipophilicity (XLogP3 ~3.5) compared to N-benzyl-N'-(3-chlorophenyl)oxamide (XLogP3 = 2.9) .
  • Compound 1f’s trifluoromethyl groups and acrylamide backbone contribute to its elevated XLogP3 (5.8), enhancing membrane permeability for antitumor activity .

Antitumor Activity

Compound 1f, featuring a 3,4-dichlorophenyl-acrylamide scaffold, demonstrated IC₅₀ values of 8.2–12.4 μM against AGS and BGC-823 gastric cancer cells .

Herbicidal Activity

Propanil acts as a photosystem II inhibitor , leveraging its dichlorophenyl-propanamide structure for broad-spectrum weed control . The target compound’s oxamide group may reduce herbicidal efficacy due to steric hindrance.

Research Findings and Implications

Substituent Impact: Chlorine atoms enhance electrophilicity and binding to hydrophobic pockets, critical for pesticidal (propanil) and antitumor (compound 1f) activities . Fluorine in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Synthetic Feasibility :

  • N,N-Dimethylformamide (DMF)-promoted synthesis routes, as used for dichlorophenyl-containing acrylamides, could be adapted for the target compound .

Table 1. Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide C₁₅H₁₀Cl₂FN₃O₂ 354.12 3,4-dichlorophenyl, benzylideneamino, F Antitumor (inferred)
N-benzyl-N'-(3-chlorophenyl)oxamide C₁₅H₁₃ClN₂O₂ 288.73 3-chlorophenyl, benzyl Unknown
Propanil (N-(3,4-dichlorophenyl) propanamide) C₉H₉Cl₂NO 218.08 3,4-dichlorophenyl, propanamide Herbicide
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) C₁₈H₁₂Cl₂F₆N₂O 457.20 3,4-dichlorophenyl, trifluoromethyl, acrylamide Antitumor (AGS/BGC-823 cells)
N-(3,4-dichlorophenyl)-N'-methylurea C₈H₈Cl₂N₂O 219.07 3,4-dichlorophenyl, methylurea Metabolite (Linuron)

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